N,N-Bis(carboxymethyl)alanine
Overview
Description
N,N-Bis(carboxymethyl)alanine: is a chemical compound with the molecular formula C7H11NO6. It is a derivative of alanine, an amino acid, where two carboxymethyl groups are attached to the nitrogen atom of the amino group. This compound is known for its chelating properties and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of alanine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction involves the substitution of the hydrogen atoms in the amino group with carboxymethyl groups.
Industrial Production Methods: On an industrial scale, the compound is produced using similar chemical synthesis methods but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and precise control of temperature, pH, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the carboxymethyl groups to other functional groups.
Substitution: The amino group can undergo substitution reactions with different reagents to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various alkyl halides and amines can be used as reagents.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Alkylated and aminated derivatives.
Scientific Research Applications
Chemistry: N,N-Bis(carboxymethyl)alanine is used as a chelating agent in analytical chemistry to bind metal ions and facilitate their detection and quantification. Biology: It is used in biological research to study metal ion homeostasis and transport in cells. Medicine: The compound is explored for its potential use in chelation therapy to treat heavy metal poisoning. Industry: It is used in the manufacturing of detergents, cosmetics, and pharmaceuticals due to its ability to bind metal ions and improve product stability.
Mechanism of Action
Molecular Targets and Pathways Involved: N,N-Bis(carboxymethyl)alanine acts as a chelating agent by forming stable complexes with metal ions. The carboxymethyl groups coordinate with the metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This mechanism is crucial in applications such as metal ion removal and stabilization.
Comparison with Similar Compounds
N,N-Bis(carboxymethyl)glutamic acid: Another chelating agent with similar properties but a different amino acid backbone.
EDTA (Ethylenediaminetetraacetic acid): A well-known chelating agent used in various applications.
N,N-Bis(carboxymethyl)lysine: A derivative of lysine with chelating properties.
Uniqueness: N,N-Bis(carboxymethyl)alanine is unique due to its specific structure and the presence of two carboxymethyl groups, which provide strong chelating properties. Its smaller size compared to EDTA makes it suitable for applications where a smaller chelating agent is required.
Properties
IUPAC Name |
2-[bis(carboxymethyl)amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO6/c1-4(7(13)14)8(2-5(9)10)3-6(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEZZGWIJBXOTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045036 | |
Record name | N,N-Bis(carboxymethyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22149-55-9 | |
Record name | N,N-Bis(carboxymethyl)alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022149559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Bis(carboxymethyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-BIS(CARBOXYMETHYL)ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEK3T80K9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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